molecular formula C21H46BrNO2 B1611314 N,N-Bis(2-Hydroxyethyl)-N-methylhexadecan-1-aminium bromide CAS No. 42474-90-8

N,N-Bis(2-Hydroxyethyl)-N-methylhexadecan-1-aminium bromide

Cat. No.: B1611314
CAS No.: 42474-90-8
M. Wt: 424.5 g/mol
InChI Key: RHXATNSNLADPMN-UHFFFAOYSA-M
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Description

N,N-Bis(2-Hydroxyethyl)-N-methylhexadecan-1-aminium bromide: is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and research applications due to its ability to reduce surface tension and its antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(2-Hydroxyethyl)-N-methylhexadecan-1-aminium bromide typically involves the reaction of hexadecyl bromide with N,N-bis(2-hydroxyethyl)methylamine. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or other suitable purification techniques .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .

Chemical Reactions Analysis

Types of Reactions: N,N-Bis(2-Hydroxyethyl)-N-methylhexadecan-1-aminium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: The major products are typically the substituted ammonium compounds.

    Oxidation Reactions: The products include aldehydes or carboxylic acids.

    Reduction Reactions: The products are primary alcohols.

Mechanism of Action

The primary mechanism of action of N,N-Bis(2-Hydroxyethyl)-N-methylhexadecan-1-aminium bromide involves its interaction with cell membranes. The compound integrates into the lipid bilayer, disrupting the membrane structure and leading to cell lysis. This action is particularly effective against microbial cells, making it a potent antimicrobial agent .

Comparison with Similar Compounds

  • N,N-Bis(2-Hydroxyethyl)-N-methylhexadecan-1-aminium chloride
  • N,N-Bis(2-Hydroxyethyl)-N-methylhexadecan-1-aminium sulfate
  • N,N-Bis(2-Hydroxyethyl)-N-methylhexadecan-1-aminium acetate

Uniqueness: N,N-Bis(2-Hydroxyethyl)-N-methylhexadecan-1-aminium bromide is unique due to its specific bromide counterion, which can influence its solubility and reactivity compared to its chloride, sulfate, and acetate counterparts. The bromide ion also contributes to its effectiveness as an antimicrobial agent .

Properties

IUPAC Name

hexadecyl-bis(2-hydroxyethyl)-methylazanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H46NO2.BrH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(2,18-20-23)19-21-24;/h23-24H,3-21H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHXATNSNLADPMN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(CCO)CCO.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H46BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80567762
Record name N,N-Bis(2-hydroxyethyl)-N-methylhexadecan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80567762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42474-90-8
Record name N,N-Bis(2-hydroxyethyl)-N-methylhexadecan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80567762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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